Methyl 2-(3-amino-4-hydroxyphenyl)acetate
Overview
Description
Synthesis Analysis
The synthesis of derivatives related to Methyl 2-(3-amino-4-hydroxyphenyl)acetate often involves complex reactions, including the formation of triorganotin(IV) complexes with 2-{[(E)-1-(2-hydroxyaryl)alkylidene]amino}acetic acid and similar compounds. These syntheses are characterized by specific reactions and are analyzed using techniques such as NMR, IR spectroscopy, and crystallography to confirm the structure of the synthesized compounds (Baul, Dutta, Rivarola, Butcher, & Smith, 2002).
Molecular Structure Analysis
Molecular structure analysis of these compounds reveals intricate details about their configuration. For instance, X-ray crystallography has shown that some compounds related to Methyl 2-(3-amino-4-hydroxyphenyl)acetate crystallize in specific configurations, demonstrating the importance of molecular interactions such as hydrogen bonding and the roles of carboxylate and phenolic groups in determining structure (Báthori & Bourne, 2009).
Chemical Reactions and Properties
Scientific Research Applications
1. Anticancer Drug Research
Methyl 2-(3-amino-4-hydroxyphenyl)acetate and related compounds have been explored for their potential as anticancer drugs. A study by Basu Baul et al. (2009) focused on the synthesis and characterization of amino acetate functionalized Schiff base organotin(IV) complexes. These complexes showed significant cytotoxicity against various human tumor cell lines, suggesting their potential as anticancer agents (Basu Baul et al., 2009).
2. Amino Acid Biosynthesis
Research by Sauer et al. (1975) on mixed rumen microorganisms showed that these organisms incorporated labelled acetate into amino acids, demonstrating the role of acetates like Methyl 2-(3-amino-4-hydroxyphenyl)acetate in amino acid biosynthesis. This study provides insights into the metabolic pathways involving acetates in microbial cultures (Sauer et al., 1975).
3. Synthesis of Piperidines
A study by Salgado et al. (2019) described the asymmetric synthesis of methyl (2S,3S,6R)-6-(4-fluorophenyl)-2-(4-hydroxyphenyl)-piperidine-3-carboxylate, starting from Baylis–Hillman adducts. This research shows the applicability of methyl 2-(3-amino-4-hydroxyphenyl)acetate derivatives in synthesizing complex organic compounds with potential pharmaceutical applications (Salgado et al., 2019).
4. Synthesis of Pharmaceutical Intermediates
Teng Da-wei (2011) described the synthesis of 4-Chloro-2-hydroxyacetophenone, which is related to Methyl 2-(3-amino-4-hydroxyphenyl)acetate, indicating its use in the production of pharmaceutical intermediates. This highlights the compound's role in the synthesis of medically relevant molecules (Teng Da-wei, 2011).
5. Development of Colorimetric Sensors
Research by Suryanti et al. (2020) involved the development of a colorimetric anion sensor based on a compound structurally similar to Methyl 2-(3-amino-4-hydroxyphenyl)acetate. The study demonstrated its application in detecting oxyanions, indicating its potential in analytical chemistry (Suryanti et al., 2020).
Safety And Hazards
properties
IUPAC Name |
methyl 2-(3-amino-4-hydroxyphenyl)acetate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11NO3/c1-13-9(12)5-6-2-3-8(11)7(10)4-6/h2-4,11H,5,10H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CEPDWEWFQRUWPP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)CC1=CC(=C(C=C1)O)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11NO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60363067 | |
Record name | methyl 2-(3-amino-4-hydroxyphenyl)acetate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60363067 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
181.19 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 2-(3-amino-4-hydroxyphenyl)acetate | |
CAS RN |
78587-72-1 | |
Record name | methyl 2-(3-amino-4-hydroxyphenyl)acetate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60363067 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Methyl 2-(3-amino-4-hydroxyphenyl)acetate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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Synthesis routes and methods V
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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